molecular formula C20H20N2O3 B2957882 N-(3,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-38-2

N-(3,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2957882
CAS No.: 941923-38-2
M. Wt: 336.391
InChI Key: DONIRSXUXSEXSU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at position 1 and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 3,4-dimethylphenyl group.

Key structural features influencing its reactivity and bioactivity include:

  • Ethyl group at position 1: Enhances lipophilicity and metabolic stability compared to shorter alkyl chains.
  • 4-Hydroxy-2-oxo group: Contributes to hydrogen-bonding interactions, critical for binding to biological targets.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-15(16)18(23)17(20(22)25)19(24)21-14-10-9-12(2)13(3)11-14/h5-11,23H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIRSXUXSEXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives. Its molecular formula is C20H20N2O3C_{20}H_{20}N_{2}O_{3} with a molecular weight of 336.4 g/mol. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antioxidant, and enzyme inhibitory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A study evaluating related quinoline derivatives reported that they exhibited inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Antioxidant Properties

The antioxidant activity of this compound is particularly noteworthy. Research indicates that quinoline derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in conditions where oxidative damage is a concern, such as neurodegenerative diseases .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory effects. Specifically, it has shown promise as an inhibitor of human monoamine oxidase B (MAO-B), which is a target for treating Parkinson's disease. Inhibitors of MAO-B can help increase the levels of neurotransmitters such as dopamine in the brain, providing symptomatic relief in Parkinson's patients .

Case Study 1: Antimicrobial Efficacy

A comparative study involving several quinoline derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This finding positions it as a viable candidate for further development as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In vitro assays assessing the neuroprotective effects of the compound indicated that it can reduce neuronal apoptosis induced by oxidative stress. The compound was able to decrease reactive oxygen species (ROS) levels significantly in cultured neuronal cells when treated with hydrogen peroxide .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AntioxidantScavenging of free radicals
Enzyme InhibitionMAO-B inhibition

Structural Information

PropertyValue
Molecular FormulaC20H20N2O3C_{20}H_{20}N_{2}O_{3}
Molecular Weight336.4 g/mol
CAS Number941923-38-2

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
N-(3,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Target Compound) 1-Ethyl, 3-(3,4-dimethylphenyl)carboxamide C₂₀H₂₁N₂O₃ 337.40 Balanced lipophilicity; methyl groups enhance steric bulk .
N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide () 1-Methyl, 3-(2,3-dimethylphenyl)carboxamide C₁₉H₁₈N₂O₃ 322.36 Reduced steric hindrance at phenyl; methyl at position 1 lowers stability .
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () 1-Ethyl, 3-(3-chlorophenyl)carboxamide C₁₈H₁₅ClN₂O₃ 342.78 Chlorine enhances electron-withdrawing effects; may improve binding affinity .
1-Allyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () 1-Allyl, 3-(3-chlorophenyl)carboxamide C₁₉H₁₅ClN₂O₃ 354.79 Allyl group introduces potential for covalent binding or metabolic oxidation .
N-(2-Chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () 1-Ethyl, 3-(2-chlorobenzyl)carboxamide C₁₉H₁₆ClN₂O₃ 356.81 Benzyl substitution increases molecular flexibility; chlorine enhances polarity .

Key Structural and Functional Differences

Chlorine substitution () introduces electron-withdrawing effects, which may increase the acidity of the 4-hydroxy group, altering solubility and hydrogen-bonding capacity .

Alkyl Group at Position 1 :

  • Ethyl (target compound) vs. methyl (): Ethyl enhances metabolic stability due to reduced oxidative susceptibility compared to methyl .
  • Allyl (): Introduces unsaturation, which could lead to reactive intermediates or polymerization under certain conditions .

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